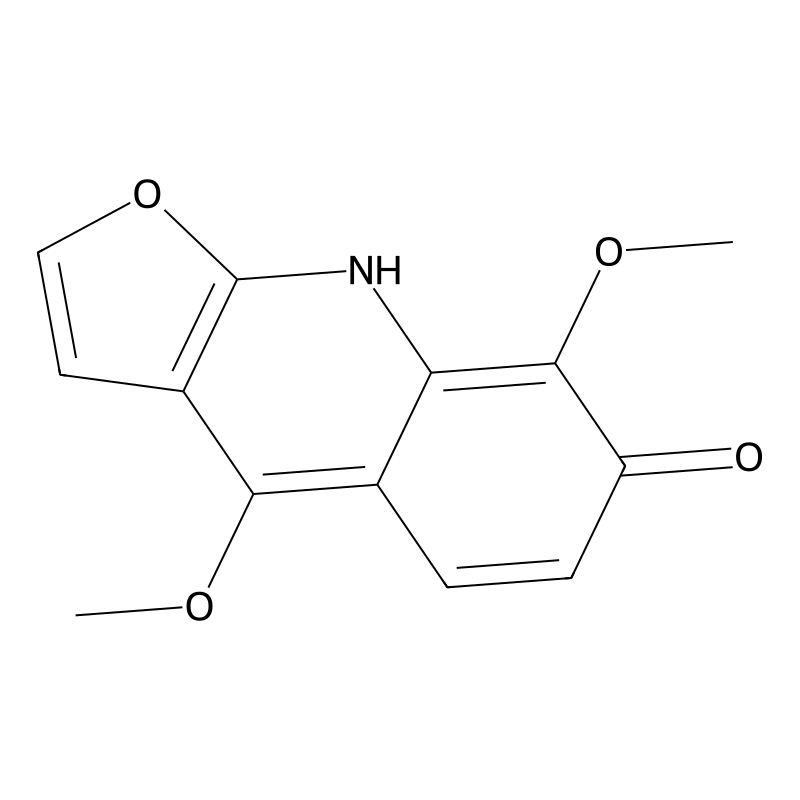Haplopine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antibacterial and Antifungal Properties
Studies suggest that Haplopine exhibits antibacterial and antifungal properties. Research has shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger []. However, it's important to note that these studies were primarily conducted in vitro (in laboratory settings) and further research is needed to evaluate its effectiveness in vivo (within a living organism) [].
Haplopine is a biologically active compound derived from D. dasycarpus, a plant known for its medicinal properties. It has garnered attention due to its potential therapeutic effects, particularly in the treatment of inflammatory conditions such as atopic dermatitis. Haplopine exhibits a complex chemical structure that contributes to its biological activity, making it a subject of interest in pharmacological research .
Haplopine demonstrates various properties that are of interest to researchers:
- Antimicrobial activity: Studies suggest Haplopine exhibits light-activated antimicrobial properties, potentially effective against Staphylococcus aureus [, ].
- Antioxidant activity: Research indicates Haplopine may activate antioxidant defense enzymes in cells [].
- Antimelanogenic activity: Haplopine might inhibit melanin production, potentially useful in skin lightening applications [].
Haplopine exhibits significant biological activities, including:
- Anti-inflammatory Effects: It effectively reduces inflammation by inhibiting the expression of key inflammatory mediators in human cells .
- Antioxidant Properties: The compound enhances the expression of antioxidant enzymes, providing cellular protection against oxidative damage .
- Antimicrobial Activity: Haplopine has demonstrated photo-activated antimicrobial properties, making it a candidate for further exploration in antimicrobial therapies .
The synthesis of haplopine can be achieved through various methods, often involving extraction from its natural source, D. dasycarpus. Specific synthetic routes may include:
- Isolation from Plant Material: Traditional extraction techniques using solvents to isolate haplopine from plant tissues.
- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions tailored to construct the haplopine structure from simpler precursors.
While detailed synthetic protocols are not extensively documented in the available literature, ongoing research aims to optimize these methods for better yield and purity.
Haplopine's applications span several fields:
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, haplopine is being investigated for use in treating skin conditions like atopic dermatitis and potentially other inflammatory diseases .
- Agriculture: Its antimicrobial properties suggest potential applications as a natural pesticide or fungicide.
- Cosmetics: The compound's ability to reduce skin inflammation makes it a candidate for inclusion in skincare formulations aimed at sensitive or inflamed skin.
Research on haplopine includes interaction studies with various biological targets:
- Cytokine Interactions: Studies have shown that haplopine can modulate the expression of cytokines involved in inflammatory responses, indicating its potential as an anti-inflammatory agent .
- Molecular Docking Studies: Investigations into haplopine's binding affinity with malarial target receptors suggest potential applications in antimalarial drug development .
Haplopine shares similarities with several other compounds derived from D. dasycarpus and related plants. Here are some comparable compounds:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Dictamine | D. dasycarpus | Anti-inflammatory | Stronger anti-inflammatory effects |
| Fraxinellone | D. dasycarpus | Antioxidant | Notable for neuroprotective effects |
| Obacunone | D. dasycarpus | Antifungal | Exhibits stronger antifungal activity |
| Isodaurinol | Haplophyllum | Antimicrobial | Unique structural characteristics |
Haplopine is unique due to its specific balance of anti-inflammatory and antioxidant activities, making it particularly suitable for therapeutic applications targeting skin conditions.








